[(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl fluoride
CAS No.: 1932011-66-9
Cat. No.: VC4504832
Molecular Formula: C4H5FN2O4S
Molecular Weight: 196.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1932011-66-9 |
|---|---|
| Molecular Formula | C4H5FN2O4S |
| Molecular Weight | 196.15 |
| IUPAC Name | [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl fluoride |
| Standard InChI | InChI=1S/C4H5FN2O4S/c5-12(10,11)1-2-3(8)7-4(9)6-2/h2H,1H2,(H2,6,7,8,9)/t2-/m0/s1 |
| Standard InChI Key | GCPSXPSVMNQTNW-REOHCLBHSA-N |
| SMILES | C(C1C(=O)NC(=O)N1)S(=O)(=O)F |
Introduction
[(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl fluoride is a chemical compound belonging to the class of sulfonyl fluorides. It features a unique imidazolidinone structure, which contributes to its potential applications in medicinal chemistry and biochemistry. The compound's sulfonyl fluoride group enhances its electrophilic character, making it a valuable intermediate in various chemical reactions.
Synthesis Process:
The synthesis typically involves several steps starting from precursor compounds that contain the imidazolidinone framework and a methanesulfonyl fluoride moiety. Purification steps such as recrystallization or chromatography are often required to isolate the desired product in high purity.
| Step | Description |
|---|---|
| Starting Materials | Precursors containing imidazolidinone framework and methanesulfonyl fluoride moiety |
| Reaction Conditions | Controlled temperature and solvent choice |
| Purification Methods | Recrystallization or chromatography |
Stereochemistry and Biological Activity
The specific stereochemistry at the 4-position (4R) indicates that this compound exists as a chiral molecule. This chirality may influence its biological activity by affecting interactions with enzymes or receptors.
Impact of Stereochemistry:
-
Biological Interactions: The (4R) configuration can enhance specificity for certain biological targets.
-
Enzyme Binding: Chirality affects how well the compound binds to enzymes.
Mechanism of Action
The mechanism primarily involves interaction with nucleophiles through electrophilic attack on the sulfur atom of the sulfonyl group, leading to bond formation and subsequent release of a fluoride ion. This process can modify target proteins or enzymes by altering biological pathways.
Factors Influencing Efficiency:
-
pH Levels: Affects reactivity due to changes in nucleophile availability.
-
Solvent Polarity: Influences reaction rates by altering solvation effects.
-
Nucleophile Nature: Different nucleophiles vary in their ability to participate effectively.
Applications in Research
[(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl fluoride has potential applications both in synthetic chemistry as an intermediate for complex molecules and in biological research due to its unique properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume